molecular formula C21H28N2O3S B13370056 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine

1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine

Cat. No.: B13370056
M. Wt: 388.5 g/mol
InChI Key: IRBIURZGTJDOJY-UHFFFAOYSA-N
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Description

1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine typically involves several steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it acts as a blocker of potassium channels, which regulate the flow of ions across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects.

Comparison with Similar Compounds

1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine can be compared with other piperazine derivatives, such as:

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-4-(2-ethylphenyl)piperazine

InChI

InChI=1S/C21H28N2O3S/c1-4-18-8-6-7-9-20(18)22-12-14-23(15-13-22)27(24,25)19-10-11-21(26-5-2)17(3)16-19/h6-11,16H,4-5,12-15H2,1-3H3

InChI Key

IRBIURZGTJDOJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OCC)C

Origin of Product

United States

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